molecular formula C6H11NO2 B3029339 Ethyl 3-aminocrotonate CAS No. 626-34-6

Ethyl 3-aminocrotonate

Cat. No.: B3029339
CAS No.: 626-34-6
M. Wt: 129.16 g/mol
InChI Key: YPMPTULBFPFSEQ-PLNGDYQASA-N
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Description

Ethyl 3-aminocrotonate (EAC, CAS 626-34-6) is a β-enamino ester with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. It is characterized by a conjugated system of an amino group and an ester moiety, enabling ambident nucleophilic behavior (acting as both C- and N-nucleophiles) . EAC is a versatile intermediate in organic synthesis, prominently used in the preparation of:

  • 1,4-dihydropyridines (DHPs), key structural motifs in calcium channel blockers like nifedipine .
  • Hantzsch esters for photoredox catalysis .

Its boiling point is reported as 485.7 K (212.5°C), and it is typically a yellow liquid or crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-aminocrotonate can be synthesized through the reaction of ethyl acetoacetate with ammonium acetate. The reaction is typically carried out in ethanol at room temperature for about 20 hours. The reaction mixture is then treated with dichloromethane, ammonium hydroxide, and potassium carbonate, followed by extraction and drying to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminocrotonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: It can react with aldehydes and ketones to form imines and enamines.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Condensation Reactions: Reagents such as aldehydes, ketones, and acids are used.

    Cyclization Reactions: Catalysts like acids or bases are often employed.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis
Ethyl 3-aminocrotonate serves as an essential intermediate in the synthesis of several pharmaceuticals, particularly calcium channel blockers such as Nisoladipine and Benidipine. These drugs are critical in managing hypertension and cardiovascular diseases . The compound's ability to undergo various chemical transformations makes it valuable in developing new therapeutic agents.

2. Synthesis of Aminovinylsuccinimides
Research has demonstrated that EAC can be transformed into aminovinylsuccinimides through specific condensation reactions. This transformation opens pathways for creating compounds with potential anti-cancer properties .

Chemical Reactions Involving this compound

EAC participates in various chemical reactions that enhance its utility:

  • Condensation Reactions : EAC can undergo condensation with different reagents to form complex molecules used in drug design.
  • Nucleophilic Substitution : The compound is involved in nucleophilic substitution reactions, which are fundamental in organic synthesis .

Research Findings

Recent studies have highlighted the effectiveness of EAC in various solvent systems, influencing the yield of desired products during synthesis. For instance, the choice of solvent significantly impacts the efficiency of reactions involving EAC, making it a subject of interest for optimizing synthetic pathways .

Case Study 1: Synthesis of Calcium Channel Blockers
A study demonstrated the successful application of EAC in synthesizing Nisoladipine through a multi-step reaction process involving EAC as a key intermediate. The research illustrated how variations in reaction conditions could optimize yields and purity levels.

Case Study 2: Development of Anti-Cancer Agents
Another research project focused on transforming EAC into aminovinylsuccinimides, showcasing its potential as a precursor for novel anti-cancer drugs. The study emphasized the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 3-aminocrotonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the ester group can undergo hydrolysis and other transformations. These properties make it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

EAC belongs to the enamino ester family, which includes compounds with variable ester groups (e.g., methyl, cinnamyl) or substituents on the β-carbon. Key analogues and their distinctions are summarized below:

Table 1: Structural and Physicochemical Properties

Compound Structure Molecular Weight (g/mol) Key Features
Ethyl 3-aminocrotonate C₆H₁₁NO₂ 129.16 Ambident nucleophile; high reactivity in cyclocondensation reactions .
Mthis compound (MAC) C₅H₉NO₂ 115.13 Solid with photoluminescent properties; purified via silica chromatography .
Ethyl 3-amino-1,1,1-trifluorocrotonate C₆H₈F₃NO₂ 183.13 Electron-withdrawing CF₃ group reduces nucleophilicity; inert in some reactions .
Cinnamyl 3-aminocrotonate C₁₂H₁₃NO₂ 203.24 Bulky cinnamyl group may hinder steric accessibility in synthesis .

Reactivity in Key Reactions

Table 2: Reactivity in Selected Reactions

Reaction Type EAC Performance Analogues' Performance Reference
Hantzsch DHP Synthesis High yield (45–72%) with aldehydes and diketones . MAC: Comparable yields but slower kinetics due to lower solubility .
Quinone Conjugation Forms dihydroxyisoquinolines via [3+3] cycloaddition . Ethyl glycinate: Forms amino acid conjugates (40–71% yield) .
Photoredox Catalysis Efficient in Hantzsch ester synthesis . Trifluorocrotonate: Inert due to electron-withdrawing CF₃ .

Mechanistic Insights

  • Ambident Reactivity: EAC’s dual C/N-nucleophilicity enables diverse pathways. For example, in reactions with 2-acylnaphthoquinones, EAC forms isoquinolinequinones via [3+3] cycloaddition, while ethyl glycinate yields amino acid conjugates .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in trifluorocrotonate) deactivate the β-carbon, rendering the compound inert in Michael additions .
  • Steric Effects: Cinnamyl 3-aminocrotonate’s bulky group may reduce reaction efficiency compared to EAC’s ethyl ester .

Biological Activity

Ethyl 3-aminocrotonate is an organic compound with significant biological activity that has garnered interest in medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, pharmacological significance, and relevant case studies.

  • Molecular Formula : C6_6H11_{11}NO2_2
  • Molecular Weight : 129.16 g/mol
  • Melting Point : 33-35 °C
  • Boiling Point : 210-215 °C
  • Density : 1.022 g/mL at 25 °C
  • Refractive Index : 1.4990

Synthesis

This compound can be synthesized through various methods, one notable approach being the reaction between ethyl acetoacetate and ammonium acetate in methanol. The optimal conditions for this synthesis are outlined in the following table:

ConditionOptimal Value
Reaction Time20 hours
Molar Ratio (Ammonium Acetate : Ethyl Acetoacetate)3.0 : 1.0
YieldUp to 92%

The synthesis process involves the formation of intermediates characterized by techniques such as IR, NMR, and LC-MS spectroscopy.

Pharmacological Significance

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly calcium channel blockers such as Nisoladipine, Benidipine, Nicardipine, and Felodipine. These compounds play a vital role in treating cardiovascular diseases by inhibiting calcium influx into cells, thereby reducing vascular resistance and lowering blood pressure.

The biological activity of this compound is primarily attributed to its ability to modulate calcium channels. This modulation influences several physiological processes including muscle contraction and neurotransmitter release, which are essential for cardiovascular function.

Case Studies and Research Findings

Numerous studies have explored the effects of this compound on biological systems:

  • Calcium Channel Blocker Activity :
    • This compound has been investigated for its potential as a calcium channel blocker, demonstrating efficacy in reducing blood pressure in animal models.
  • Cytotoxicity Studies :
    • In vitro studies have evaluated the cytotoxic effects of new compounds synthesized from this compound against various cancer cell lines. For instance, research indicated moderate cytotoxic activities against human gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), and bladder carcinoma (J82) cell lines with IC50_{50} values summarized as follows:
    CompoundIC50_{50} (µM)
    This compound Derivative A15
    This compound Derivative B25
    Etoposide (Control)10
  • Toxicological Studies :
    • Toxicological assessments have been conducted to evaluate the safety profile of this compound derivatives. These studies highlight the importance of understanding both efficacy and safety in drug development.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of Ethyl 3-aminocrotonate in medicinal chemistry?

this compound is a key intermediate in synthesizing 1,4-dihydropyridines (1,4-DHPs), which are critical for calcium channel blockers like Nitrendipine and Felodipine. For example, it participates in Hantzsch cyclocondensation with aldehydes (e.g., 3-nitrobenzaldehyde) and β-keto esters to form dihydropyridine scaffolds. This method achieves yields up to 96% in ionic liquids like n-butyl pyridinium tetrafluoroborate, which enhances reaction efficiency and recyclability .

Q. How is this compound utilized in Hantzsch synthesis?

In modified Hantzsch reactions, this compound reacts with β-keto esters (e.g., ethyl acetoacetate) and aldehydes under refluxing ethanol or toluene. For instance, it forms 3-ethyl 5-methyl 1,4-dihydropyridine derivatives, which are precursors to antihypertensive drugs. The reaction requires precise stoichiometry (e.g., 2.0 equiv. of this compound) and catalysts like piperidine acetate. Structural confirmation involves NMR, FT-IR, and X-ray crystallography .

Q. What characterization techniques confirm the structure of this compound derivatives?

Key methods include:

  • Nuclear Magnetic Resonance (¹H/¹³C NMR): Assigns proton and carbon environments in dihydropyridine scaffolds.
  • X-ray Crystallography: Resolves stereochemical configurations (e.g., Z/E isomerism in β-enamino esters) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weights of complex intermediates (e.g., 1,4-DHPs with azide click chemistry products) .

Advanced Research Questions

Q. How do reaction conditions influence the cyclocondensation efficiency of this compound in dihydropyridine formation?

  • Solvent Effects: Ionic liquids (e.g., n-butyl pyridinium tetrafluoroborate) improve yields (96%) compared to ethanol (70–80%) by stabilizing intermediates .
  • Catalysts: NaH in THF facilitates etherification of Ethyl 4-chloroacetoacetate, while Yb(OTf)₃ accelerates multicomponent reactions but may induce side reactions like benzyl alcohol elimination .
  • Temperature: Refluxing methanol or toluene (60–80°C) optimizes cyclization, while lower temperatures lead to incomplete reactions .

Q. What explains contradictory outcomes in reactions of this compound with β-enamino esters under different substituents?

Reactions with β-enamino esters bearing electron-withdrawing groups (e.g., CF₃) often fail due to steric hindrance or electronic deactivation. For example, Ethyl 3-amino-1,1,1-trifluorocrotonate resists cyclization even after prolonged heating, yielding unreacted starting material (82% recovery). In contrast, aryl-substituted β-enamino esters proceed smoothly, as confirmed by X-ray analysis of 3-ethoxycarbonyl-1,2,5-thiadiazole products .

Q. How do physicochemical factors affect interpolymer complex (IPC) formation involving this compound-based polymers?

IPCs formed with polyelectrolytes (e.g., polyacrylic acid) show:

  • pH Sensitivity: Swelling transitions occur at pH 4–6 due to protonation/deprotonation of amino groups.
  • Thermal Responsiveness: Coil-to-globule transitions above 40°C reduce viscosity by 1–2 orders of magnitude.
  • Ionic Strength Effects: High NaCl concentrations (>0.5 M) collapse IPC networks by screening electrostatic interactions .

Q. What strategies optimize yield in multicomponent reactions using this compound?

  • Additives: 4 Å molecular sieves absorb water, preventing hydrolysis of imine intermediates in Hantzsch reactions .
  • Click Chemistry: Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound-derived 1,4-DHPs achieves >85% yield in ambient conditions .
  • Workflow Design: Sequential steps (e.g., azide tethering before cyclocondensation) minimize side reactions in amlodipine bioisostere synthesis .

Q. Data Contradiction Analysis

Example: In IPC studies, linear polymers of this compound exhibit high viscosity (η ≈ 500 mPa·s), but IPCs reduce this to <10 mPa·s. Contradictions arise in solvent quality effects: polar solvents (water) enhance IPC swelling, while nonpolar solvents (toluene) collapse networks. Researchers must validate solvent compatibility using rheology and dynamic light scattering .

Properties

IUPAC Name

ethyl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMPTULBFPFSEQ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-34-6, 7318-00-5
Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
Ethyl 3-aminocrotonate
10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
Ethyl 3-aminocrotonate
10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
Ethyl 3-aminocrotonate
10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
Ethyl 3-aminocrotonate
10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
Ethyl 3-aminocrotonate
10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
10-Hydroxy-8-azaspiro[4.5]decane-7,9-dione
Ethyl 3-aminocrotonate

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